N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

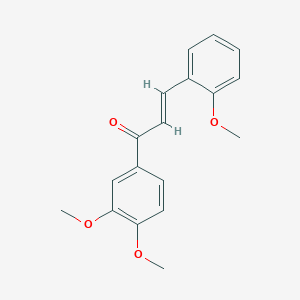

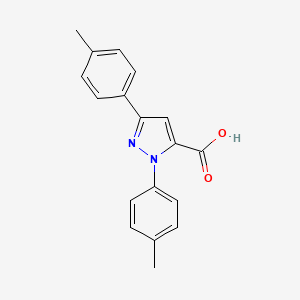

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, also known as tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate, is a useful research chemical . Its molecular weight is 188.27 and its molecular formula is C9H20N2O2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a central ethane backbone with two amine groups (NH2) attached to each carbon atom . Each of these amine groups is further modified with a methyl group (CH3) and a tert-butyl carbamate (BOC) group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds of this nature are often involved in reactions that exploit their amine functional groups. These reactions can include condensation with ketones or aldehydes, and chelation with metal ions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.27 and a molecular formula of C9H20N2O2 . It is a compound with a relatively low complexity, and it has a topological polar surface area of 41.6 Å .Aplicaciones Científicas De Investigación

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine has a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. This compound has also been used as a component in the synthesis of various drugs, such as antibiotics and anticancer drugs. In addition, it has been used in the synthesis of peptides and proteins, and as a stabilizer in the production of enzymes.

Mecanismo De Acción

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as acyl halides and anhydrides, to form a covalent bond. This reaction is known as a nucleophilic substitution reaction, and is the basis of many organic synthesis reactions.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects, as well as to inhibit the growth of certain types of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and is easy to obtain. It is also a relatively stable compound, and is soluble in many organic solvents. However, it is highly volatile and has a strong odor, and should be handled with caution.

Direcciones Futuras

There are several potential future directions for research on N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine. These include the development of new synthetic methods for the synthesis of this compound, the evaluation of its potential as an inhibitor of other enzymes, and the investigation of its potential as a therapeutic agent. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential as a stabilizer in the production of enzymes. Finally, further research could be conducted on its potential as a component in the synthesis of drugs, such as antibiotics and anticancer drugs.

Métodos De Síntesis

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine can be synthesized from the reaction of bromoacetyl chloride and dimethyl amine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert solvent, such as dichloromethane or tetrahydrofuran. The reaction yields a mixture of this compound and N1,N2-di-boc-N1,N2-diethyl-1,2-ethanediamine, which can be separated by distillation.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15(7)9-10-16(8)12(18)20-14(4,5)6/h9-10H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEDOSUNWXSRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.